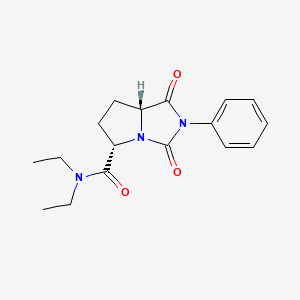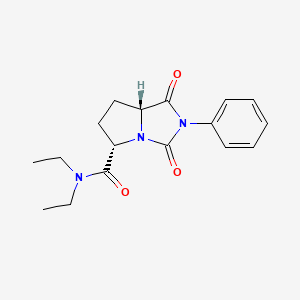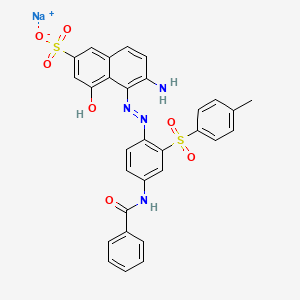
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- can be compared with other similar compounds, such as:
1H-Pyrrolo(1,2-c)imidazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Carboxamide derivatives: Compounds with carboxamide groups that exhibit different properties and applications.
Diethyl-dioxo-phenyl compounds:
Eigenschaften
CAS-Nummer |
90581-90-1 |
|---|---|
Molekularformel |
C17H21N3O3 |
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-3-18(4-2)15(21)13-10-11-14-16(22)19(17(23)20(13)14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
SNHYRAFOXWEJNQ-UONOGXRCSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H]1CC[C@H]2N1C(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)



![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)









